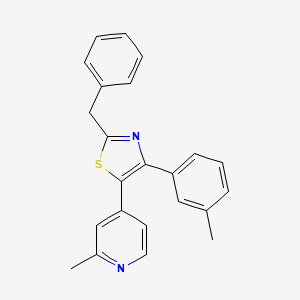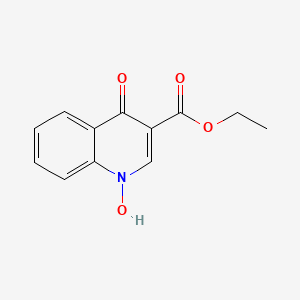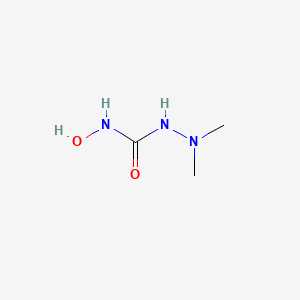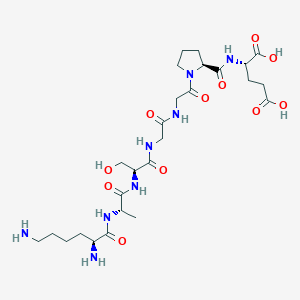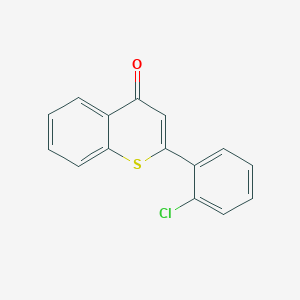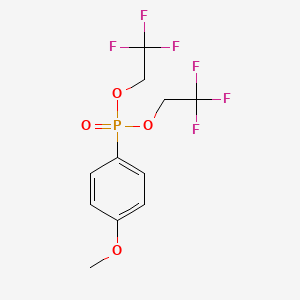
5-(3-Azidopropylamino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Azidopropylamino)-5-oxopentanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound contains an azide group, which is known for its versatility in click chemistry, making it a valuable building block in synthetic chemistry and bioconjugation applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azidopropylamino)-5-oxopentanoic acid typically involves the reaction of 3-azidopropylamine with a suitable carbonyl compound. One common method is the reaction of 3-azidopropylamine with a carbonylimidazole derivative, followed by hydrolysis to yield the desired product . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Azidopropylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions (click chemistry).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazole derivatives in click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
5-(3-Azidopropylamino)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as responsive polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(3-Azidopropylamino)-5-oxopentanoic acid primarily involves its reactivity with other molecules through its azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity allows the compound to be used in various applications, including the modification of biomolecules and the synthesis of complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azidopropylamine: Similar in structure but lacks the carbonyl group.
(3-Aminopropyl)triethoxysilane: Contains an amine group and is used in surface functionalization.
α-(3-Azidopropyl)-β-oxo-benzenepropanoic acid ethyl ester: Similar azide functionality but with different substituents.
Uniqueness
5-(3-Azidopropylamino)-5-oxopentanoic acid is unique due to its combination of an azide group and a carbonyl group, which provides it with versatile reactivity and makes it suitable for a wide range of applications in synthetic chemistry, bioconjugation, and materials science.
Eigenschaften
CAS-Nummer |
510758-33-5 |
|---|---|
Molekularformel |
C8H14N4O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5-(3-azidopropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N4O3/c9-12-11-6-2-5-10-7(13)3-1-4-8(14)15/h1-6H2,(H,10,13)(H,14,15) |
InChI-Schlüssel |
UPZALMCPRFZBAD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)NCCCN=[N+]=[N-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
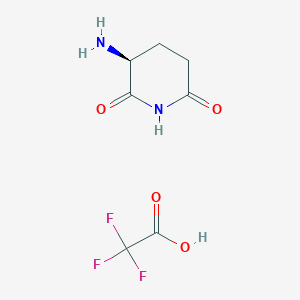

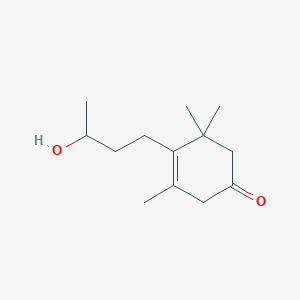
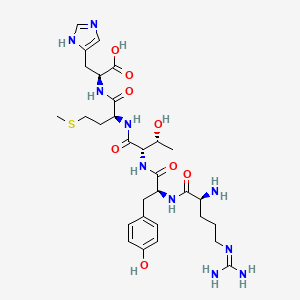
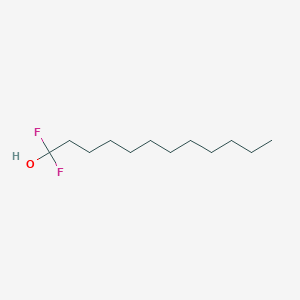
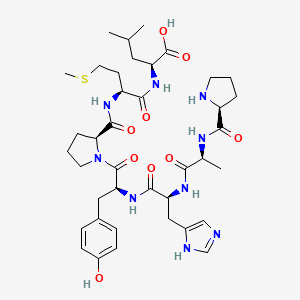
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
